molecular formula C31H37N5O3S B12395521 Cyp3A4-IN-1

Cyp3A4-IN-1

Cat. No.: B12395521
M. Wt: 559.7 g/mol
InChI Key: YCHZAYWZVPKZNW-RXVAYIKUSA-N
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Description

Cyp3A4-IN-1 is a compound known for its inhibitory effects on the cytochrome P450 3A4 enzyme. Cytochrome P450 3A4 is a crucial enzyme in the metabolism of various drugs in the human body. Inhibitors of this enzyme, such as this compound, are significant in pharmacology and toxicology due to their potential to alter drug metabolism and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp3A4-IN-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Cyp3A4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Scientific Research Applications

Cyp3A4-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Cyp3A4-IN-1 exerts its effects by binding to the active site of the cytochrome P450 3A4 enzyme, inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, leading to increased plasma concentrations of drugs that are normally metabolized by cytochrome P450 3A4. The molecular targets and pathways involved include the heme group of the enzyme and various signaling pathways that regulate enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyp3A4-IN-1 is unique due to its high specificity and potency as an inhibitor of cytochrome P450 3A4. Unlike some other inhibitors, it has minimal off-target effects, making it a

Properties

Molecular Formula

C31H37N5O3S

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C31H37N5O3S/c1-31(2,3)39-30(38)36-25(16-23-19-33-27-14-8-7-13-26(23)27)20-40-21-28(35-24-11-5-4-6-12-24)29(37)34-18-22-10-9-15-32-17-22/h4-15,17,19,25,28,33,35H,16,18,20-21H2,1-3H3,(H,34,37)(H,36,38)/t25-,28?/m1/s1

InChI Key

YCHZAYWZVPKZNW-RXVAYIKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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